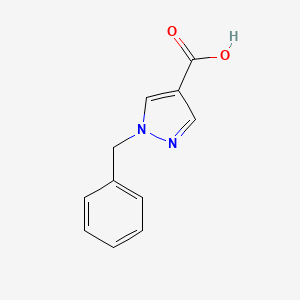

1-Benzyl-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDOHXYALMXHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424341 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-24-3 | |

| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a reliable and efficient synthetic pathway for the preparation of 1-benzyl-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a three-step process commencing with the synthesis of the core pyrazole structure, followed by N-alkylation, and culminating in the hydrolysis of the ester to the final carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of this compound is strategically divided into three key stages:

-

Synthesis of Ethyl 1H-pyrazole-4-carboxylate: Formation of the pyrazole ring system from commercially available starting materials.

-

N-Benzylation of Ethyl 1H-pyrazole-4-carboxylate: Introduction of the benzyl group at the N1 position of the pyrazole ring.

-

Hydrolysis to this compound: Conversion of the ethyl ester to the final carboxylic acid.

This pathway is selected for its robustness, utilization of readily available reagents, and good overall yield.

Experimental Protocols and Data

Stage 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

The initial step involves the cyclization reaction between (ethoxycarbonyl)malondialdehyde and hydrazine to form the pyrazole ring with a carboxylate group at the 4-position.[1]

Experimental Protocol:

-

Under ice bath cooling conditions, slowly add hydrazine (6.2 g, 193 mmol) to a solution of (ethoxycarbonyl)malondialdehyde (27.6 g, 192 mmol) dissolved in 150 mL of ethanol.

-

Stir the reaction mixture at room temperature for 17 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to yield ethyl 1H-pyrazole-4-carboxylate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 72.4% | [1] |

| Product Form | Yellow crystals | [1] |

Stage 2: Synthesis of Ethyl 1-Benzyl-1H-pyrazole-4-carboxylate

This stage involves the N-alkylation of the pyrazole ring with benzyl chloride in the presence of a base. The following protocol is adapted from a similar benzylation of a substituted pyrazole ester.[2]

Experimental Protocol:

-

In a round-bottom flask, combine ethyl 1H-pyrazole-4-carboxylate (0.02 mol), benzyl chloride (0.024 mol), and potassium carbonate (0.02 mol) in 100 mL of acetonitrile.

-

Heat the mixture to reflux for 10 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Isolate the product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~76% (based on a similar reaction) | [2] |

| Reaction Time | 10 hours | [2] |

| Temperature | Reflux | [2] |

Stage 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the carboxylic acid. Alkaline hydrolysis is generally preferred for this transformation to ensure the reaction goes to completion.[3][4] The following is a general procedure for alkaline hydrolysis of esters.[5]

Experimental Protocol:

-

Dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1 mmol) in a mixture of methanol (7 mL) and water (2 mL).

-

Add a 3 N solution of sodium hydroxide in methanol (1 mL, 3 mmol) with stirring.

-

Stir the mixture at room temperature, monitoring the reaction progress by TLC until the ester is consumed.

-

Remove the solvents under vacuum.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Conditions | Room Temperature | [5] |

| Note | Yields for this specific substrate are not detailed in the literature but are expected to be high for this type of reaction. |

Visual Representation of the Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis.

References

Synthesis of 1-Benzyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-benzyl-1H-pyrazole-4-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The document details the common starting materials, key chemical transformations, and experimental protocols.

Introduction

Pyrazole carboxylic acids are significant scaffolds in heterocyclic chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The N-benzyl group is a common substituent in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the multi-step synthesis of this compound, typically involving the formation of a pyrazole-4-carboxylate ester intermediate, followed by N-alkylation and subsequent ester hydrolysis.

Synthetic Pathways

The synthesis of this compound can be approached through several routes. A common and effective strategy involves a three-stage process:

-

Formation of a Pyrazole-4-carboxylate Ester: This is often achieved through the reaction of a β-ketoester derivative with a hydrazine. A widely used method is the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine to yield ethyl 1H-pyrazole-4-carboxylate.[2]

-

N-Benzylation of the Pyrazole Ring: The nitrogen of the pyrazole ring is alkylated using a benzyl halide, such as benzyl chloride, in the presence of a base.[3][4]

-

Hydrolysis of the Ester: The final step involves the conversion of the carboxylate ester to the desired carboxylic acid, typically through acid or base-catalyzed hydrolysis.

An alternative approach involves the Vilsmeier-Haack reaction, which can be used to synthesize substituted pyrazole-4-carbaldehydes from hydrazones. These aldehydes can then be oxidized to the corresponding carboxylic acids.[5][6][7][8]

Below is a diagram illustrating a common synthetic pathway.

Caption: General synthetic route to this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic steps.

Stage 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This procedure is adapted from the reaction of (ethoxycarbonyl)malondialdehyde with hydrazine.[2]

Materials:

-

Ethyl 2-formyl-3-oxopropanoate ((ethoxycarbonyl)malondialdehyde)

-

Hydrazine

-

Ethanol

-

Dichloromethane

-

Ethyl acetate

-

Silica gel

Procedure:

-

Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add 6.2 g (193 mmol) of hydrazine to the cooled solution.

-

Stir the reaction mixture at room temperature for 17 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate.

Stage 2: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

This protocol is based on the N-alkylation of a pyrazole derivative.[3][4]

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Benzyl chloride

-

Potassium carbonate

-

Acetonitrile

-

Silica gel

Procedure:

-

In a round-bottom flask, combine ethyl 1H-pyrazole-4-carboxylate (0.02 mol), benzyl chloride (0.024 mol), and potassium carbonate (0.02 mol) in 100 mL of acetonitrile.

-

Heat the mixture to reflux for 10 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Isolate the product by column chromatography on silica gel.

Stage 3: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

Materials:

-

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (or other suitable base)

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Data Presentation

The following table summarizes typical yields for the key synthetic steps, as reported in the literature for analogous reactions.

| Step | Product | Typical Yield | Reference |

| Synthesis of Ethyl 1H-pyrazole-4-carboxylate | Ethyl 1H-pyrazole-4-carboxylate | 72.4% | [2] |

| N-Benzylation of a pyrazole carboxylate | Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | 76% | [3][4] |

Note: The yield for the N-benzylation step is for a structurally related compound and may vary for the synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

Alternative Synthetic Approaches

The Vilsmeier-Haack reaction provides an alternative route to pyrazole-4-carboxylic acid derivatives.[5][6][7] This reaction typically involves the formylation of a hydrazone using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), followed by oxidation of the resulting aldehyde.

Caption: Vilsmeier-Haack route to this compound.

A one-pot synthesis of pyrazole-4-carboxylic acid ethyl esters has also been reported via a three-component reaction involving a phenylhydrazine, an aldehyde, and ethyl acetoacetate in the presence of a magnetic ionic liquid, offering a greener alternative.[9]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and well-documented chemical transformations. The choice of synthetic route may depend on the availability of starting materials, desired scale, and consideration of environmental impact. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 9. sid.ir [sid.ir]

1-Benzyl-1H-pyrazole-4-carboxylic acid chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of 1-Benzyl-1H-pyrazole-4-carboxylic acid. It includes a proposed synthetic route with a detailed experimental workflow, predicted spectral data for characterization, and an exploration of the role of pyrazole derivatives in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific fields.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the N1 position and a carboxylic acid group at the C4 position. Its structural formula is C₁₁H₁₀N₂O₂.[1][2] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor sites, along with aromatic regions, suggests its potential for diverse molecular interactions, making it a compound of interest in medicinal chemistry.

Tabulated Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. Where experimental data is unavailable, predicted values are provided and noted.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 202.21 g/mol | [1][2] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water (predicted). Soluble in organic solvents like DMSO and DMF. | |

| pKa | ~4-5 (predicted) | [3][4][5][6][7] |

| CAS Number | 401647-24-3 | [1][2] |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

This step involves the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with benzyl chloride in the presence of a base.

-

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

-

Add benzyl chloride (1.1 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

-

Step 2: Hydrolysis to this compound

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

-

Materials:

-

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl, 1N)

-

Dichloromethane or Ethyl acetate

-

-

Procedure:

-

Dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of methanol or THF and water.

-

Add sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 3-4 with 1N HCl.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

Caption: Proposed synthetic workflow for this compound.

Predicted Spectral Data

As experimental spectral data for this compound is not available in the reviewed literature, the following sections provide predicted data based on the analysis of its functional groups and comparison with analogous structures.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.8-8.0 | Singlet | 1H | Pyrazole C5-H |

| ~7.6-7.8 | Singlet | 1H | Pyrazole C3-H |

| ~7.2-7.4 | Multiplet | 5H | Benzyl aromatic protons |

| ~5.4 | Singlet | 2H | -CH₂- (Benzyl) |

Note: The carboxylic acid proton signal is often broad and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR spectrum in CDCl₃ would show the following approximate chemical shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~138-140 | Pyrazole C5 |

| ~134-136 | Benzyl quaternary carbon |

| ~128-130 | Pyrazole C3 |

| ~127-129 | Benzyl aromatic CH |

| ~115-120 | Pyrazole C4 |

| ~55-60 | -CH₂- (Benzyl) |

Predicted IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700-1725 (strong) | C=O stretch | Carboxylic acid |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic rings |

| ~1200-1300 | C-O stretch | Carboxylic acid |

| ~690-770 | C-H bend | Monosubstituted benzene |

Predicted Mass Spectrometry Fragmentation

In mass spectrometry (Electron Ionization), the molecular ion peak [M]⁺ at m/z = 202 would be expected. Key fragmentation patterns would likely include:

-

Loss of -COOH (45 Da): A significant peak at m/z = 157.

-

Loss of benzyl radical (91 Da): A peak at m/z = 111.

-

Benzyl cation (tropylium ion): A prominent peak at m/z = 91.

Biological Relevance and Signaling Pathways

Pyrazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] Many pyrazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Several pyrazole-based molecules have been developed as potent JAK inhibitors.

Caption: Pyrazole derivatives as inhibitors of the JAK-STAT signaling pathway.

Inhibition of the RAF-MEK-ERK (MAPK) Signaling Pathway

The Raf-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is a central signaling pathway that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, particularly BRAF, are common in many cancers. Pyrazole-based compounds have been successfully developed as BRAF inhibitors.

Caption: Pyrazole derivatives as inhibitors of the RAF-MEK-ERK signaling pathway.

Conclusion

This compound represents an interesting scaffold for medicinal chemistry and drug development. While detailed experimental data is limited in the public domain, this guide provides a solid foundation of its predicted chemical and physical properties, a plausible synthetic route, and its potential biological significance as a kinase inhibitor. Further experimental validation of the data presented herein is warranted to fully elucidate the potential of this compound in various research and development applications.

References

- 1. This compound | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 401647-24-3 [sigmaaldrich.com]

- 3. peerj.com [peerj.com]

- 4. optibrium.com [optibrium.com]

- 5. schrodinger.com [schrodinger.com]

- 6. mrupp.info [mrupp.info]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Mechanism of Action of 1-Benzyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. While direct experimental evidence elucidating its specific mechanism of action is not extensively available in public literature, a comprehensive analysis of structurally related compounds, particularly 1-benzyl-1H-pyrazole derivatives and pyrazole-4-carboxylic acid analogues, provides strong indications of its potential biological activities. This technical guide consolidates the available data to propose the most probable mechanisms of action, supported by evidence from related compounds. The primary hypothesized mechanism is the inhibition of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. Additionally, other potential mechanisms, including anti-inflammatory, anticancer, and antimicrobial activities, are explored based on the well-documented biological profile of the pyrazole scaffold. This document provides a foundational understanding for researchers and professionals in drug development to guide further investigation into the therapeutic potential of this compound.

Primary Hypothesized Mechanism of Action: RIP1 Kinase Inhibition

The most compelling potential mechanism of action for this compound is the inhibition of Receptor-Interacting Protein 1 (RIP1) kinase. This hypothesis is predicated on a study that details the design, synthesis, and biological evaluation of a series of 1-benzyl-1H-pyrazole derivatives as potent RIP1 kinase inhibitors.[1] RIP1 kinase is a critical enzyme in the necroptosis pathway, a form of programmed cell death implicated in various inflammatory diseases.[1]

The Necroptosis Pathway and the Role of RIP1 Kinase

Necroptosis is a regulated necrotic cell death pathway that is initiated by death receptors such as the tumor necrosis factor receptor 1 (TNFR1). Upon ligand binding, a signaling cascade is initiated, leading to the formation of a complex containing RIP1 kinase. The kinase activity of RIP1 is essential for the subsequent recruitment and activation of RIP3 and mixed lineage kinase domain-like pseudokinase (MLKL), ultimately leading to plasma membrane rupture and cell death.

Structure-Activity Relationship (SAR) of 1-Benzyl-1H-pyrazole Derivatives

A study on 1-benzyl-1H-pyrazole derivatives demonstrated that this scaffold is a potent inhibitor of RIP1 kinase.[1] Although the specific compound with a carboxylic acid at the 4-position was not detailed, the core structure is identical. The benzyl group at the 1-position and the pyrazole ring are key pharmacophoric features for binding to the kinase.

| Compound Derivative (from literature) | Target | Kd (µM) | EC50 (µM) in cell necroptosis assay |

| Compound 4b (a 1-benzyl-1H-pyrazole derivative) | RIP1 Kinase | 0.078 | 0.160 |

Table 1: Biological Activity of a Representative 1-Benzyl-1H-pyrazole Derivative.[1]

Proposed Experimental Protocol for Confirmation

To validate the hypothesis that this compound inhibits RIP1 kinase, the following experiments are proposed:

-

In Vitro Kinase Assay:

-

Objective: To directly measure the inhibitory activity of the compound on purified RIP1 kinase.

-

Method: A biochemical assay, such as an ADP-Glo™ Kinase Assay, can be used. The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, should be determined.

-

-

Cell-Based Necroptosis Assay:

-

Objective: To assess the ability of the compound to protect cells from induced necroptosis.

-

Method: A suitable cell line, such as HT-29 human colon cancer cells, can be stimulated with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor to induce necroptosis. Cell viability can be measured using a standard assay like the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, should be calculated.

-

Other Potential Mechanisms of Action

The pyrazole and pyrazole carboxylic acid scaffolds are known to exhibit a wide range of biological activities.[2][3][4] Therefore, this compound may possess other mechanisms of action in addition to or instead of RIP1 kinase inhibition.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5][6] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

-

Proposed Experiment: In vitro COX-1/COX-2 and 5-LOX inhibition assays can be performed to evaluate the inhibitory potential of the compound against these enzymes.

Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.[7][8]

-

Carbonic Anhydrase Inhibition: Some pyrazole carboxylic acids have been identified as inhibitors of carbonic anhydrase XII, an enzyme overexpressed in certain hypoxic tumors.[9]

-

Kinase Inhibition: Besides RIP1, other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), are also targeted by pyrazole-containing compounds.[2][8]

-

Tubulin Polymerization Inhibition: Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[7][8]

-

Proposed Experiment: A panel of cancer cell line proliferation assays, followed by target-specific assays (e.g., carbonic anhydrase activity assay, kinase inhibition assays, tubulin polymerization assay) based on initial screening results.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents. The proposed mechanisms for their antimicrobial action include the disruption of the bacterial cell wall and the inhibition of essential enzymes like DNA gyrase.[10]

-

Proposed Experiment: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi would be the initial step to assess antimicrobial potential. Subsequent mechanism-of-action studies could involve cell wall integrity assays or DNA gyrase inhibition assays.

Summary and Future Directions

Based on the available evidence from structurally related compounds, the primary hypothesized mechanism of action for this compound is the inhibition of RIP1 kinase, a key mediator of necroptosis. However, the versatile pyrazole scaffold suggests that other mechanisms, including anti-inflammatory, anticancer, and antimicrobial activities, are also plausible.

To fully elucidate the pharmacological profile of this compound, a systematic experimental approach is required. This should begin with the validation of the primary hypothesis through in vitro and cell-based RIP1 kinase inhibition assays. Subsequently, broader screening for anti-inflammatory, anticancer, and antimicrobial activities should be conducted to explore the full therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a roadmap for such investigations. The insights gained will be crucial for guiding the future development of this compound as a potential therapeutic agent.

References

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1-Benzyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Guide

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning their attention to the versatile scaffold of 1-benzyl-1H-pyrazole-4-carboxylic acid and its derivatives. This class of compounds has demonstrated a remarkable breadth of biological activities, positioning it as a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these derivatives, with a detailed look at the experimental methodologies and associated quantitative data.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes and disruption of signaling pathways crucial for tumor growth and survival.

Quantitative Anticancer Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7a | HL-60 (Leukemia) | 15.2 | [1] |

| HeLa (Cervical) | 22.5 | [1] | |

| Raji (Lymphoma) | 18.9 | [1] | |

| MCF7 (Breast) | 28.1 | [1] | |

| MDA-MB-231 (Breast) | 35.4 | [1] | |

| Compound 8a | HL-60 (Leukemia) | 12.8 | [1] |

| HeLa (Cervical) | 19.7 | [1] | |

| Raji (Lymphoma) | 16.3 | [1] | |

| MCF7 (Breast) | 25.6 | [1] | |

| MDA-MB-231 (Breast) | 31.9 | [1] | |

| Compound 8b | HL-60 (Leukemia) | 14.1 | [1] |

| HeLa (Cervical) | 21.3 | [1] | |

| Raji (Lymphoma) | 17.5 | [1] | |

| MCF7 (Breast) | 26.8 | [1] | |

| MDA-MB-231 (Breast) | 33.7 | [1] | |

| Prodrug 29E | HGC27 (Gastric) | Not specified | [2] |

| AGS (Gastric) | Not specified | [2] |

Key Signaling Pathway: ALKBH1 Inhibition and AMPK Activation

Recent studies have identified DNA N6-methyladenine (6mA) demethylase ALKBH1 as a key target for some pyrazole derivatives. Inhibition of ALKBH1 leads to an increase in 6mA abundance, which in turn can modulate gene expression and inhibit cancer cell viability. Furthermore, treatment with these compounds has been shown to upregulate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis that can suppress tumor growth.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

Detailed Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HL-60, HeLa, Raji, MCF7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives.[1]

-

Incubation: The plates are incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: Modulating Inflammatory Responses

1-Benzyl-1H-pyrazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key kinases involved in inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

| Compound ID | Assay | Target | EC50 (µM) | % Inhibition at 100 mg/kg | Reference |

| Compound 4b | Cell Necroptosis | RIP1 Kinase | 0.160 | - | [2] |

| Compound 7a | Carrageenan-induced paw edema | - | - | 55.3 | [1] |

| Compound 7c | Carrageenan-induced paw edema | - | - | 52.1 | [1] |

| Compound 8a | Carrageenan-induced paw edema | - | - | 58.6 | [1] |

| Compound 8b | Carrageenan-induced paw edema | - | - | 54.2 | [1] |

Key Signaling Pathway: RIP1 Kinase Inhibition in Necroptosis

Receptor-interacting protein 1 (RIP1) kinase is a critical mediator of necroptosis, a form of programmed necrosis that contributes to inflammation. Certain 1-benzyl-1H-pyrazole derivatives act as potent inhibitors of RIP1 kinase, thereby blocking the necroptotic signaling cascade.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Workflow:

Detailed Methodology:

-

Animal Model: Male Wistar rats weighing between 150-180 g are used.

-

Compound Administration: The test compounds (e.g., 100 mg/kg) are administered orally. The control group receives the vehicle, and the reference group receives a standard anti-inflammatory drug like indomethacin.[1]

-

Induction of Edema: Thirty minutes after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated for each group relative to the control group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also been explored for its antimicrobial potential, with derivatives showing activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Data

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | 0.25 | [3] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [3] |

| Compound 2 | Aspergillus niger | 1 | [3] |

| Compound 3 | Microsporum audouinii | 0.5 | [3] |

| Hydrazone derivative 21 | Acinetobacter baumannii | 4 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Pyrazole Carboxylic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their versatile chemical nature allows for diverse functionalization, leading to a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of pyrazole carboxylic acids, with a focus on their applications in modern drug discovery. The information is presented to be a valuable resource for researchers and professionals in the field.

Synthesis of Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids can be broadly categorized based on the position of the carboxylic acid group on the pyrazole ring. Key synthetic strategies include the Knorr pyrazole synthesis, 1,3-dipolar cycloaddition, and multicomponent reactions.

Experimental Protocols

1. Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate via Condensation [1]

-

Reaction: Diethyl oxalate is reacted with an acetophenone derivative in the presence of sodium ethoxide to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative. This intermediate is then treated with hydrazine hydrate in glacial acetic acid.

-

Procedure:

-

To a solution of sodium ethoxide in ethanol, add diethyl oxalate and the corresponding acetophenone derivative.

-

Stir the mixture at room temperature for 12-24 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the intermediate dioxo-ester.

-

Filter, wash with water, and dry the intermediate.

-

Suspend the dried intermediate in glacial acetic acid.

-

Add hydrazine hydrate dropwise while stirring.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-aryl-1H-pyrazole-3-carboxylate.

-

2. Synthesis of Pyrazole-4-carboxylic Acid Derivatives via Vilsmeier-Haack Reaction [2][3]

-

Reaction: This method involves the formylation of a ketone hydrazone using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield a pyrazole-4-carboxaldehyde, which can be subsequently oxidized to the carboxylic acid.

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to ice-cold dimethylformamide with stirring.

-

Add the corresponding ketone hydrazone to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.

-

Cool the mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., NaOH solution).

-

Extract the pyrazole-4-carboxaldehyde with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or chromic acid.

-

3. Synthesis of 1H-Pyrazole-5-carboxamide Derivatives [4]

-

Reaction: A common approach involves the construction of a pyrazole ring with an ester at the C5 position, followed by amidation.

-

Procedure:

-

Step 1: Synthesis of Pyrazole-5-carboxylic Acid Ester: Synthesize the ethyl or methyl ester of a pyrazole-5-carboxylic acid using a suitable method, such as the reaction of a β-ketoester with a hydrazine.

-

Step 2: Hydrolysis to Carboxylic Acid:

-

Dissolve the pyrazole-5-carboxylic acid ester in a mixture of ethanol and water.

-

Add a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the mixture and acidify with 1M HCl to precipitate the carboxylic acid.

-

Filter, wash with cold water, and dry the product.

-

-

Step 3: Amidation via Acid Chloride:

-

Suspend the pyrazole-5-carboxylic acid in anhydrous dichloromethane (DCM) with a catalytic amount of DMF.

-

Cool to 0°C and slowly add oxalyl chloride or thionyl chloride.

-

Stir at room temperature until a clear solution is formed.

-

Remove the solvent and excess reagent in vacuo to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.

-

In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution and stir for 2-16 hours at room temperature.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude amide, which can be purified by chromatography or recrystallization.

-

-

Biological Activities and Quantitative Data

Pyrazole carboxylic acids exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The following tables summarize key quantitative data for their anticancer and antibacterial properties.

Anticancer Activity

The anticancer potential of pyrazole carboxylic acid derivatives has been demonstrated against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling proteins like kinases.

| Compound Class | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| Pyrazole-benzoxazine hybrids | MCF7 (Breast) | 2.82 - 6.28 | EGFR | [5] |

| Pyrazole-benzoxazine hybrids | A549 (Lung) | 2.82 - 6.28 | EGFR | [5] |

| Pyrazolo[3,4-d]pyrimidines | A549 (Lung) | 8.21 | EGFR | [5] |

| Pyrazolo[3,4-d]pyrimidines | HCT116 (Colon) | 19.56 | EGFR | [5] |

| Pyrazole-indole hybrids | HCT116 (Colon) | < 23.7 | CDK2 | [5] |

| Pyrazole-indole hybrids | MCF7 (Breast) | < 23.7 | CDK2 | [5] |

| Pyrazole derivatives | HepG2 (Liver) | 3.53 | CDK2 | [5] |

| Fused pyrazole derivatives | HepG2 (Liver) | 0.71 | EGFR, VEGFR-2 | [5] |

| Selanyl-1H-pyrazole derivatives | HepG2 (Liver) | 13.85 - 15.98 | EGFR, VEGFR-2 | [5] |

| Pyrazole sulfonamide derivatives | MCF-7 (Breast) | 2.85 | COX-2, EGFR, Topo-1 | [6] |

| Pyrazole sulfonamide derivatives | HT-29 (Colon) | 2.12 | COX-2, EGFR, Topo-1 | [6] |

Antibacterial and Antifungal Activity

Pyrazole carboxylic acids and their derivatives have shown significant activity against a range of pathogenic bacteria and fungi.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-hydrazone derivative | Acinetobacter baumannii | 0.78 - 4 | [7] |

| Imidazo-pyridine substituted pyrazole | Escherichia coli | 16 | [7] |

| Quinoline-substituted pyrazole | Staphylococcus aureus | 0.12 - 0.98 | [7] |

| Benzofuran-substituted pyrazole | Klebsiella pneumoniae | 3.91 | [7] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Antibacterial | 62.5 - 125 | [8] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Antifungal | 2.9 - 7.8 | [8] |

| Pyrazolo[3,4-d]pyridazin-7-one derivative | Bacillus cereus | 32 | [9] |

| Pyrazolo[3,4-d]pyridazin-7-one derivative | Micrococcus luteus | 128 | [9] |

| Pyrano[2,3-c] pyrazole derivative | Klebsiella pneumoniae | 6.25 | [10] |

| Pyrano[2,3-c] pyrazole derivative | Escherichia coli | 6.25 | [10] |

Signaling Pathways and Mechanisms of Action

Understanding the interaction of pyrazole carboxylic acids with biological targets is crucial for rational drug design. The following diagrams illustrate key signaling pathways and experimental workflows.

Anti-inflammatory Action: COX-2 Inhibition

A prominent mechanism for the anti-inflammatory activity of certain pyrazole derivatives, such as celecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylic acids.

Anticancer Action: Kinase Inhibition

Many pyrazole carboxylic acid derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR).

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

Experimental and Synthetic Workflows

The development of novel pyrazole carboxylic acid-based drugs involves a structured workflow, from initial synthesis to biological evaluation.

General Synthetic and Screening Workflow

This diagram illustrates a typical workflow for the synthesis and initial biological screening of a library of pyrazole carboxylic acid amides.

Caption: A typical workflow for the synthesis and screening of pyrazole derivatives.

Conclusion

Pyrazole carboxylic acids continue to be a highly fruitful area of research in medicinal chemistry. Their synthetic tractability and diverse biological activities have led to the development of important therapeutic agents and promising clinical candidates. The data and protocols presented in this guide highlight the significant potential of this scaffold in addressing a wide range of diseases, from inflammation and cancer to infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of novel pyrazole carboxylic acid derivatives will undoubtedly lead to the discovery of next-generation therapeutics.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sid.ir [sid.ir]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-4-carboxylic acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound, has garnered significant attention in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a benzyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the historical context of its discovery, detailed synthesis protocols, and its emerging role in biological pathways. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Introduction and Historical Context

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first described by German chemist Ludwig Knorr in 1883. A classic synthesis was later developed by Hans von Pechmann in 1898.[1] The inherent stability and versatile reactivity of the pyrazole ring have made it a privileged scaffold in medicinal chemistry, leading to the development of numerous drugs.

While the precise first synthesis of this compound is not definitively documented in a singular seminal publication, its emergence is intrinsically linked to the broader exploration of pyrazole derivatives as pharmacologically active agents. The benzyl group, a common substituent in medicinal chemistry, is often introduced to explore structure-activity relationships (SAR) by providing a lipophilic and sterically defined moiety. The carboxylic acid function at the 4-position of the pyrazole ring serves as a crucial handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening. Its CAS number is 401647-24-3.[2]

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 202.21 g/mol .[2] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem[2] |

| Molecular Weight | 202.21 g/mol | PubChem[2] |

| CAS Number | 401647-24-3 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | KGDOHXYALMXHLF-UHFFFAOYSA-N | PubChem[2] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole-4-carboxylic acids. The most common approaches involve the construction of the pyrazole ring via cyclocondensation reactions, followed by functional group manipulations.

General Synthesis Workflow

A prevalent method for synthesizing 1-substituted-1H-pyrazole-4-carboxylic acids involves a multi-step sequence starting from a β-ketoester and a hydrazine derivative. This workflow is outlined in the diagram below.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from analogous procedures for related pyrazole derivatives.

Step 1: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-formyl-3-oxobutanoate (or a similar β-dicarbonyl compound) in a suitable solvent such as ethanol, add benzylhydrazine hydrochloride.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclocondensation reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

-

Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

The ethyl 1-benzyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester, as monitored by TLC.

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

Spectroscopic Characterization Data

The structural confirmation of this compound relies on standard spectroscopic techniques. Representative data is summarized in Table 2.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the pyrazole ring protons, the benzyl methylene protons, the aromatic protons of the benzyl group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the benzyl group (methylene and aromatic carbons), and the carboxylic acid carbonyl carbon. |

| IR (cm⁻¹) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C=N and C=C stretches of the pyrazole ring, and C-H stretches of the aromatic and methylene groups. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (202.21), along with characteristic fragmentation patterns. |

Table 2: Expected Spectroscopic Data for this compound

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of pyrazole derivatives has been extensively investigated for a range of biological activities. Many pyrazole-containing compounds are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.

Recent research has highlighted the potential for 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a crucial mediator of necroptosis, a form of programmed cell death.[3] Inhibition of RIP1 kinase is a potential therapeutic strategy for diseases associated with excessive necrosis.

The general mechanism of action for such kinase inhibitors often involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This interruption of the signaling cascade can modulate cellular processes such as inflammation and cell death.

Caption: A conceptual diagram of RIP1 kinase inhibition by a pyrazole derivative.

Conclusion and Future Directions

This compound represents a valuable building block in the design and synthesis of novel bioactive molecules. While its own biological profile is not extensively characterized, its structural motifs are present in compounds with significant therapeutic potential, particularly as kinase inhibitors. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their mechanisms of action and potential applications in drug development. The synthesis protocols outlined provide a solid foundation for the generation of compound libraries for high-throughput screening, which will undoubtedly uncover new and potent therapeutic leads based on this versatile pyrazole scaffold.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H10N2O2 | CID 6483876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Benzyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization methods for the novel compound 1-Benzyl-1H-pyrazole-4-carboxylic acid. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted and experimentally observed spectroscopic data for the characterization of this compound (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ).

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 (broad s) | Singlet (broad) | 1H | COOH |

| 8.32 | Singlet | 1H | Pyrazole H5 |

| 7.95 | Singlet | 1H | Pyrazole H3 |

| 7.35-7.25 | Multiplet | 5H | Phenyl H |

| 5.40 | Singlet | 2H | CH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~163.0 | COOH |

| ~140.0 | Pyrazole C5 |

| ~137.5 | Phenyl C1' (quaternary) |

| ~135.0 | Pyrazole C3 |

| ~129.0 | Phenyl C3'/C5' |

| ~128.0 | Phenyl C4' |

| ~127.5 | Phenyl C2'/C6' |

| ~115.0 | Pyrazole C4 (quaternary) |

| ~55.0 | CH₂ |

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 203.0764 | 100 | [M+H]⁺ |

| 201.0612 | 15 | [M-H]⁻ |

| 158.0658 | 25 | [M+H - COOH]⁺ |

| 91.0542 | 80 | [C₇H₇]⁺ (Tropylium ion) |

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3030 | Medium | Aromatic C-H stretch |

| 2920 | Weak | Aliphatic C-H stretch |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1605, 1495, 1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| 1550 | Medium | C=N stretch (Pyrazole ring) |

| 1280 | Strong | C-O stretch (Carboxylic acid) |

| 920 | Broad | O-H bend (Carboxylic acid dimer) |

| 750, 690 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3][4] The solution was transferred to a 5 mm NMR tube.[1][4] Any solid particulates were removed by filtration through a small cotton plug in a Pasteur pipette to prevent distortion of the magnetic field.[4][5]

2.1.2. ¹H NMR Spectroscopy Proton NMR spectra were acquired on a 400 MHz spectrometer.[6] The experiment was run at room temperature. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

2.1.3. ¹³C NMR Spectroscopy Carbon-13 NMR spectra were recorded on the same 400 MHz instrument, operating at a frequency of 100 MHz for ¹³C nuclei.[6] A proton-decoupled pulse sequence was used to simplify the spectrum to single lines for each unique carbon atom.[7][8] The chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.5 ppm.[6][9] A sufficient number of scans and an appropriate relaxation delay were used to ensure the detection of quaternary carbons.[7][10]

Mass Spectrometry (MS)

2.2.1. Sample Preparation A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile.

2.2.2. Data Acquisition Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer.[11][12] The instrument was operated in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively. The sample solution was introduced into the ion source via direct infusion. The instrument settings, including capillary voltage and cone voltage, were optimized to maximize the signal of the molecular ion and induce minimal fragmentation.[13]

Infrared (IR) Spectroscopy

2.3.1. Sample Preparation A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[14] The mixture was then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[14][15]

2.3.2. Data Acquisition The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.[16] The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.[17]

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Correlation of molecular fragments with their spectroscopic signatures.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. fiveable.me [fiveable.me]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 14. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. byjus.com [byjus.com]

A Technical Guide to the Solubility of 1-Benzyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document combines known values with qualitative assessments based on its structural features and the properties of analogous compounds. It also outlines detailed experimental protocols for researchers to determine its solubility in various solvents.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For a molecule like this compound, its aromatic and heterocyclic nature, combined with a polar carboxylic acid group, results in a nuanced solubility profile. The interplay between the nonpolar benzyl and pyrazole rings and the polar carboxylic acid dictates its behavior in different solvent systems.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in published literature. However, based on its structure and available data points, a qualitative and estimated solubility profile can be constructed.

Quantitative Solubility Data

The only publicly available quantitative data point is for its solubility in water.

| Solvent | Chemical Formula | Solubility (mg/L) | Temperature (°C) | Notes |

| Water | H₂O | 195.69[1] | 25 (Assumed) | Low solubility, as expected for a molecule with significant nonpolar surface area. |

Qualitative and Estimated Solubility in Organic Solvents

Based on the "like dissolves like" principle and data from structurally similar compounds, the following qualitative assessment can be made. The presence of the benzyl and pyrazole rings suggests solubility in many common organic solvents. The carboxylic acid group can participate in hydrogen bonding, enhancing solubility in polar protic solvents.

| Solvent | Type | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | High | The small alkyl chain and the hydroxyl group can effectively solvate the molecule, particularly the carboxylic acid group through hydrogen bonding. Recrystallization of similar pyrazole derivatives is often performed in methanol. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is expected to be a good solvent. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetone | Polar Aprotic | Moderate to High | The ketone group can act as a hydrogen bond acceptor for the carboxylic acid. |

| Nonpolar Solvents | |||

| Toluene | Nonpolar | Low to Moderate | The aromatic nature of toluene may provide some favorable interactions with the benzyl and pyrazole rings, but it will be less effective at solvating the polar carboxylic acid. |

| Hexane | Nonpolar | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for this molecule due to the presence of the polar carboxylic acid and the nitrogen-containing heterocycle. |

| Aqueous Solutions | |||

| Aqueous Base (e.g., 5% NaOH) | Aqueous | High | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |

| Aqueous Acid (e.g., 5% HCl) | Aqueous | Low | The pyrazole nitrogens are weakly basic, but protonation is unlikely to significantly increase solubility in dilute acid, especially compared to the effect of a basic solution on the carboxylic acid. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Filter the supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes: 1-Benzyl-1H-pyrazole-4-carboxylic acid as a Versatile Synthon in Organic Synthesis

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] Within this class of compounds, 1-Benzyl-1H-pyrazole-4-carboxylic acid emerges as a particularly valuable synthon. The benzyl group provides steric and electronic modulation while the carboxylic acid at the C4 position serves as a versatile chemical handle for molecular elaboration. This document provides detailed application notes and validated protocols for the use of this synthon in key organic transformations, including amide bond formation, esterification, and advanced cross-coupling reactions, intended for researchers in synthetic chemistry and drug development.

Synthon Overview: Physicochemical Properties and Handling

This compound is a stable, solid compound at room temperature.[6] Its structure combines the aromatic pyrazole core, a protective N-benzyl group, and a reactive C4-carboxylic acid, making it an ideal starting material for library synthesis.

| Property | Value | Reference |

| CAS Number | 401647-24-3 | [7] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [8] |

| Molecular Weight | 202.21 g/mol | [8] |

| Appearance | White to pale yellow solid | [6][9] |

| IUPAC Name | 1-benzylpyrazole-4-carboxylic acid | [8] |

| InChI Key | KGDOHXYALMXHLF-UHFFFAOYSA-N | [7] |

Safety & Handling: According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed and causes serious eye irritation.[8] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood.

Recommended Synthesis of this compound

The preparation of pyrazole-4-carboxylic acids can be achieved through several established routes, most notably via the reaction of a hydrazine with a β-dicarbonyl compound or its equivalent, followed by functional group manipulation.[10][11] A reliable method involves the cyclocondensation of benzylhydrazine with ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by oxidation and hydrolysis. A more direct approach, adapted from Vilsmeier-Haack type reactions on hydrazones, is also common for building the pyrazole core.[12][13]

Caption: Synthesis workflow for the target synthon.

Protocol 2.1: Two-Step Synthesis from Ethyl Acetoacetate

Rationale: This protocol follows a robust pathway where ethyl acetoacetate is first converted to an enaminone intermediate, which then undergoes cyclization with benzylhydrazine to form the pyrazole ester. The N-benzyl group is installed regioselectively due to the nature of the electrophilic carbon centers. The final step is a standard saponification to yield the desired carboxylic acid.

Materials:

-

Ethyl acetoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Benzylhydrazine dihydrochloride[14]

-

Glacial acetic acid

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 2M

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Step A: Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

-

In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and DMF-DMA (1.1 eq). Stir the mixture at 80 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the volatile byproducts under reduced pressure to yield crude ethyl 2-(dimethylaminomethylene)-3-oxobutanoate.

-

Dissolve the crude intermediate in glacial acetic acid. Add benzylhydrazine dihydrochloride (1.05 eq) portion-wise.

-

Heat the reaction mixture to 100 °C and stir for 6 hours.

-

Cool the mixture to room temperature and pour it into ice-water. Neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure pyrazole ester.

-

-

Step B: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ester from Step A in a 3:1 mixture of ethanol and water.

-

Add sodium hydroxide (3.0 eq) and reflux the mixture for 4 hours, or until TLC analysis indicates complete consumption of the ester.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with 2M HCl while cooling in an ice bath. A white precipitate will form.

-